

# Indinavir Sulfate Ethanolate: A Comprehensive Technical Guide to its Solubility and Stability Profile

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## Compound of Interest

Compound Name: *Indinavir Sulfate Ethanolate*

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This technical guide provides an in-depth analysis of the physicochemical properties of **Indinavir Sulfate Ethanolate**, a potent HIV-1 protease inhibitor.<sup>[1][2][3]</sup> A thorough understanding of its solubility and stability is critical for the development of robust formulations, analytical methods, and ensuring the therapeutic efficacy and safety of this antiretroviral agent.<sup>[4][5]</sup>

## Solubility Profile

Indinavir Sulfate is a white to off-white, crystalline powder.<sup>[6][7]</sup> The sulfate salt was specifically developed to enhance the aqueous solubility of the indinavir free base.<sup>[8]</sup> Its solubility is significantly influenced by the solvent system and pH.

## Solubility in Various Solvents

Indinavir Sulfate exhibits a wide range of solubilities in common laboratory solvents. It is characterized as very soluble in water and methanol but is insoluble in ethanol.<sup>[1][6][7][8][9]</sup> The hygroscopic nature of the powder necessitates careful handling to prevent moisture absorption, which can affect weighing accuracy and stability.<sup>[4][7][10]</sup>

Solvent	Solubility	Temperature	References
Water	100 mg/mL	Not Specified	[1][8]
Water	>500 mg/mL	Not Specified	[4][11]
Methanol	Very Soluble	Not Specified	[6][7]
DMSO	100 mg/mL (140.47 mM)	Not Specified	[1]
Ethanol	Insoluble	Not Specified	[1][8]
Ethanol	$1.10 \times 10^{-3}$ (mole fraction)	298.15 K	[12]
1-Propanol	$0.77 \times 10^{-3}$ (mole fraction)	298.15 K	[12]
2-Propanol	$0.58 \times 10^{-3}$ (mole fraction)	298.15 K	[12]
1-Butanol	$0.44 \times 10^{-3}$ (mole fraction)	298.15 K	[12]
2-Methyl-1-propanol	$0.32 \times 10^{-3}$ (mole fraction)	298.15 K	[12]

Note: The solubility in various alcohols (ethanol, propanols, butanol) was found to increase with an increase in temperature.[11][12][13]

## pH-Dependent Solubility

The solubility of Indinavir is highly dependent on pH. The sulfate salt is most soluble under acidic conditions, and dissolving it in water results in an acidic solution with a pH below 3.[4][11] While this low pH aids dissolution, the drug is also known to be unstable in some acidic solutions.[4][11] Conversely, at a pH above 6.0, the solubility decreases significantly, which can lead to precipitation or crystalluria.[11][14] This pH-dependent behavior is a critical consideration for oral formulation development, as the drug must dissolve in the gastrointestinal tract for absorption.[8][15]

## Stability Profile

**Indinavir Sulfate Ethanolate** is susceptible to degradation under several conditions, including hydrolysis, oxidation, heat, and light.[\[16\]](#)[\[17\]](#) Its stability is influenced primarily by pH, temperature, and humidity.[\[11\]](#)

## Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[\[16\]](#)[\[18\]](#) Indinavir Sulfate has been shown to degrade under acidic, basic, neutral, oxidative, thermal, and photolytic stress conditions.[\[16\]](#)[\[19\]](#)

Stress Condition	Reagent/Method	Conditions	Outcome	References
Acid Hydrolysis	0.1 M HCl	8 hours / Reflux	Degradation Observed	<a href="#">[16]</a>
Base Hydrolysis	0.1 M NaOH	1 hour / Room Temp	Degradation Observed	<a href="#">[16]</a>
Neutral Hydrolysis	Water	12 hours / Reflux	Degradation Observed	<a href="#">[16]</a>
Oxidation	30% H <sub>2</sub> O <sub>2</sub>	24 hours / Room Temp	Degradation Observed	<a href="#">[16]</a>
Dry Heat	Solid Drug Powder	6 hours / 105°C	Degradation Observed	<a href="#">[16]</a>
Photolytic	UV/Fluorescent Light	Not Specified	Degradation Observed	<a href="#">[16]</a>

## Degradation Pathways

Several degradation pathways for Indinavir have been identified:

- Hydrolysis: The molecule degrades in acidic, basic, and neutral conditions.[\[16\]](#) A primary hydrolytic pathway is a complex lactonization reaction.[\[17\]](#)[\[19\]](#)[\[20\]](#) Acid-catalyzed hydrolysis

of the amide bond can also occur.[19]

- Oxidation: Indinavir is susceptible to oxidative stress.[16] In vivo, it is metabolized by the cytochrome P450 enzyme CYP3A4, leading to N-oxidation and para-hydroxylation products.[16]
- Alcoholysis: In the presence of alcohols, alcoholysis can occur, cleaving the amide bond to form products such as (1S,2R)-(+)-cis-1-amino-2-indanol.[17][19]

## Solid-State Stability

The solid-state stability of **Indinavir Sulfate Ethanolate** is significantly impacted by temperature and humidity.

- Hygroscopicity: The compound is hygroscopic and can absorb moisture, which may lead to changes in its physical form, potentially becoming amorphous at elevated humidity.[4][10]
- Thermal Stability: Thermogravimetric analysis (TGA) shows an initial mass loss between 25-166°C, corresponding to the loss of ethanol and/or water (desolvation).[21][22] The drug remains stable up to 100°C, shows slight degradation at 125°C, and complete degradation around 150°C.[3][11] Rapid degradation occurs at temperatures above 40°C when combined with high relative humidity (>30% RH).[4]

## Storage Recommendations

Proper storage is crucial to maintain the integrity of **Indinavir Sulfate Ethanolate**.

- Solid Powder: For long-term stability, the solid should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[17] Under these conditions, it can be stable for at least two to three years.[17]
- Stock Solutions: Solutions are less stable than the solid form.[17] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[17]
  - -80°C: Stable for up to one year in a suitable solvent like DMSO.[11][17]
  - -20°C: Stable for up to one month.[11][17]

## Experimental Protocols

The following sections detail methodologies for assessing the stability of **Indinavir Sulfate Ethanolate**.

### Protocol: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for intentionally degrading the drug to study its degradation products and pathways.[\[16\]](#)

#### 1. Preparation of Stock Solution:

- Accurately weigh and dissolve Indinavir Sulfate in a suitable solvent (e.g., a 1:1 mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

#### 2. Stress Conditions:

- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Reflux the mixture for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration for analysis.[\[16\]](#)
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 1 hour, then neutralize with 0.1 M HCl and dilute for analysis.[\[16\]](#)
- Oxidative Degradation: Mix equal volumes of the stock solution and 30% H<sub>2</sub>O<sub>2</sub>. Keep the mixture at room temperature for 24 hours, then dilute for analysis.[\[16\]](#) Note: Lower concentrations of H<sub>2</sub>O<sub>2</sub> (e.g., 3% and 6%) may be ineffective.[\[16\]](#)
- Thermal Degradation (Solid State): Place the solid drug powder in an oven maintained at 105°C for 6 hours. After exposure, dissolve the powder in a suitable solvent and dilute to a final concentration for analysis.[\[16\]](#)
- Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light according to ICH Q1B guidelines.[\[19\]](#)[\[23\]](#)

#### 3. Analysis:

- Analyze all stressed samples, alongside an unstressed control sample, using a validated stability-indicating method such as RP-HPLC.[16]

## Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying Indinavir and its degradation products.[24][25]

### 1. Chromatographic System:

- System: HPLC with a UV detector.[16]
- Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[11][16]
- Detection Wavelength: 260 nm.[11][24][25]
- Flow Rate: 1.0 mL/min.[11][24]
- Injection Volume: 10-20 µL.[11][24]
- Column Temperature: Ambient.[24]

### 2. Mobile Phase Preparation:

- Prepare a filtered and degassed mobile phase. An example composition is a mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio.[11][16][25]

### 3. Solution Preparation:

- Standard Solution: Prepare a standard solution of Indinavir Sulfate of known concentration (e.g., 80 µg/mL) by dissolving the reference standard in the mobile phase.[16][25]
- Sample Solution: Use the solutions generated from the forced degradation studies, ensuring they are neutralized (if necessary) and diluted with the mobile phase to a concentration within the linear range of the assay (e.g., 48-112 µg/mL).[11][25]

### 4. Analysis:

- Inject equal volumes of the standard and stressed sample solutions.

- Record the chromatograms. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak (Resolution > 1.5).[23]
- Calculate the amount of remaining Indinavir and the percentage of degradation by comparing peak areas from the stressed samples to the unstressed control.[16]

## Protocol: pH-Dependent Stability Study

This protocol is used to determine the degradation rate of Indinavir Sulfate at different pH values.[19]

### 1. Buffer Preparation:

- Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

### 2. Stock Solution Preparation:

- Accurately prepare a stock solution of Indinavir Sulfate in a suitable solvent (e.g., water) to a known concentration.

### 3. Sample Preparation:

- For each pH value, transfer a known volume of the stock solution into a volumetric flask. Add the corresponding buffer and dilute to the final volume.

### 4. Incubation:

- Incubate the buffered solutions at a constant, controlled temperature (e.g., 40°C).[19] Protect samples from light.[19]

### 5. Sampling and Analysis:

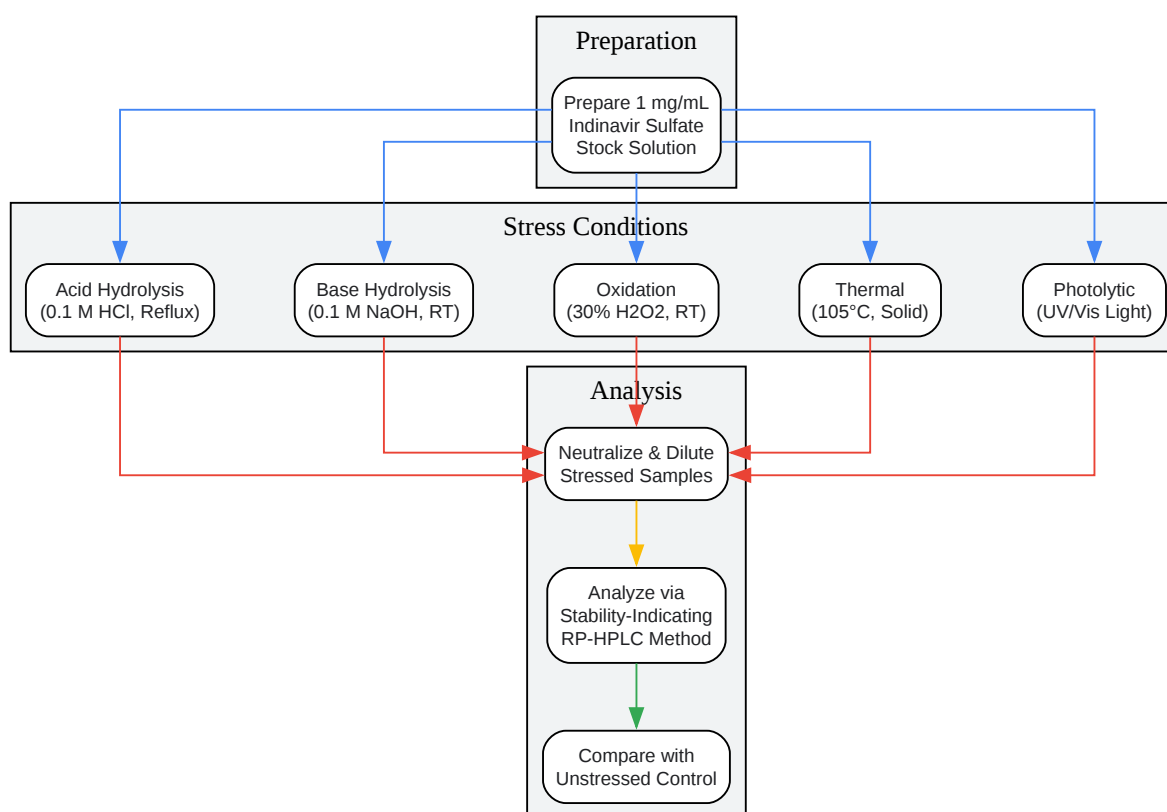
- Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).[19]
- Immediately quench any reaction if necessary (e.g., by neutralizing the pH or cooling).
- Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of Indinavir Sulfate.[19]

## 6. Data Analysis:

- For each pH, plot the natural logarithm of the Indinavir Sulfate concentration versus time.
- The slope of the resulting line provides the pseudo-first-order degradation rate constant ( $k$ ) for that specific pH.[19]

## Visualizations

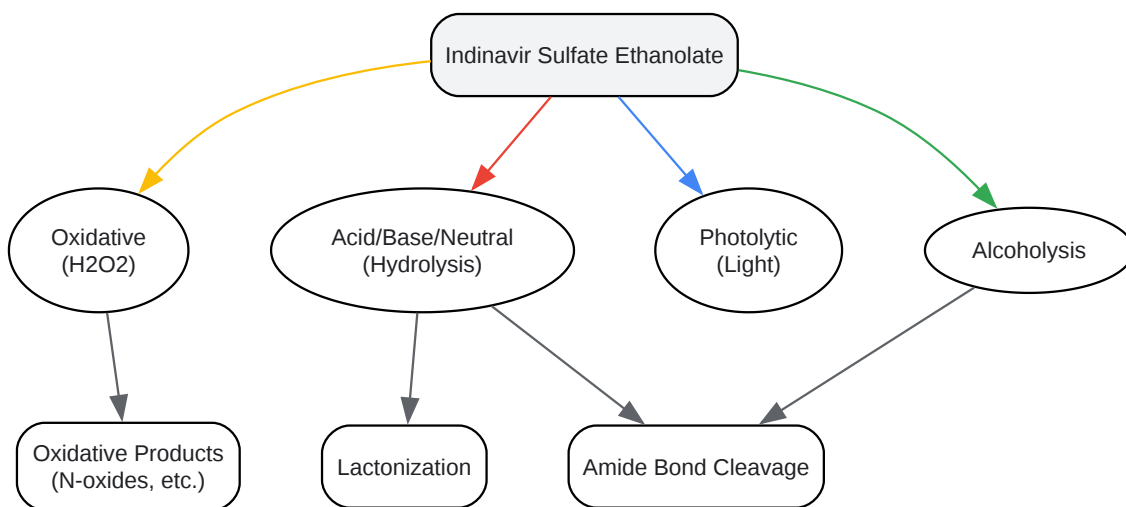
The following diagrams illustrate key workflows and pathways related to the stability assessment of **Indinavir Sulfate Ethanolate**.





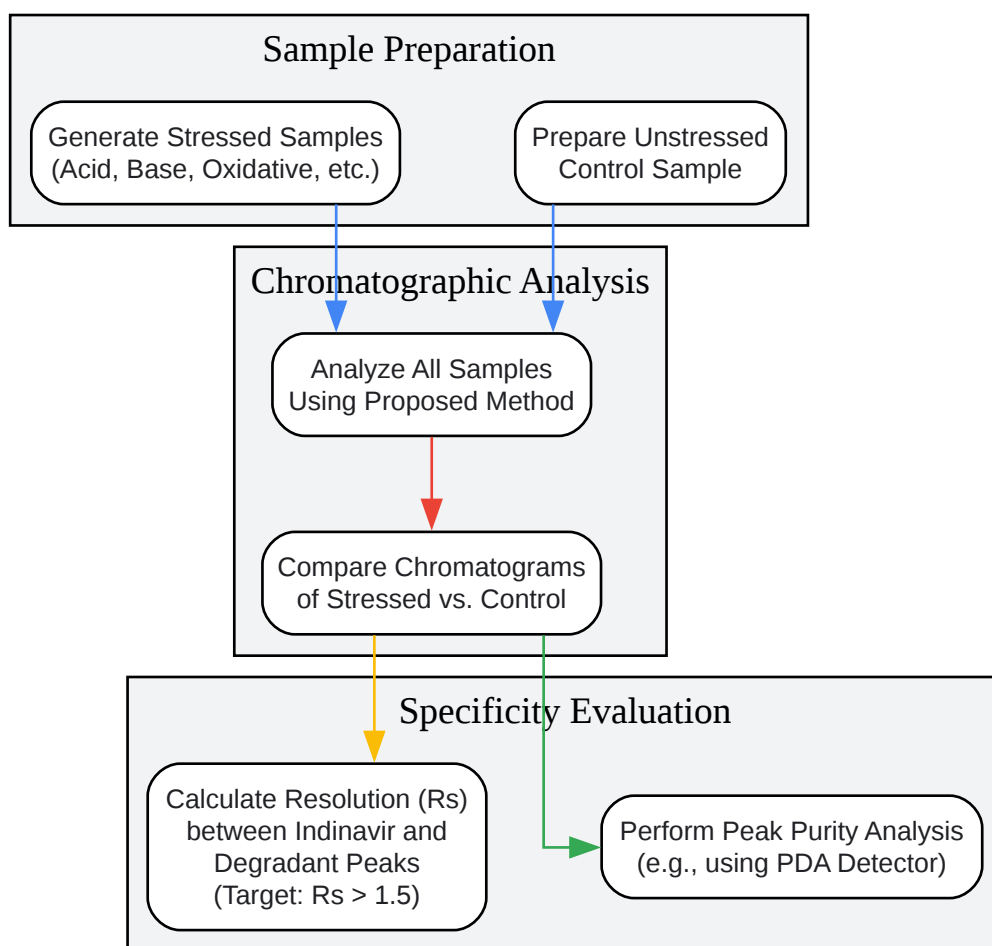
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Caption: Workflow for forced degradation studies of Indinavir Sulfate.



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Caption: Major degradation pathways for Indinavir Sulfate.



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Caption: Workflow for validating analytical method specificity.

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